Dihydrofolic acid

Catalog No.
S526113
CAS No.
4033-27-6
M.F
C19H21N7O6
M. Wt
443.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrofolic acid

CAS Number

4033-27-6

Product Name

Dihydrofolic acid

IUPAC Name

2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C19H21N7O6

Molecular Weight

443.4 g/mol

InChI

InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)

InChI Key

OZRNSSUDZOLUSN-UHFFFAOYSA-N

SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

solubility

Soluble in DMSO

Synonyms

Dihydrofolate; NSC 165989; NSC-165989; NSC165989; 7,8-Dihydrofolic acid;

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

The exact mass of the compound Dihydrofolic acid is 443.1553 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dihydrofolic acid (DHF) is a partially reduced folate derivative that serves as the obligate natural substrate for dihydrofolate reductase (DHFR) and a direct product of thymidylate synthase (TS). In industrial and pharmaceutical procurement, DHF is primarily sourced as a critical biochemical reagent for high-throughput screening of antifolate drugs, continuous spectrophotometric enzyme assays, and LC-MS/MS metabolic profiling. Unlike fully oxidized or fully reduced folate analogs, DHF provides the exact oxidation state required to drive NADPH-dependent DHFR catalytic turnover, making it an indispensable material for evaluating enzyme kinetics, determining inhibitor Ki/IC50 values, and studying de novo purine and pyrimidine biosynthesis pathways [1].

Substituting DHF with cheaper, more stable folic acid (FA) or fully reduced tetrahydrofolic acid (THF) critically compromises enzymatic assays. Folic acid is a highly inefficient substrate for mammalian DHFR, exhibiting drastically lower binding affinity and catalytic turnover, which leads to assay failure or artificially skewed kinetic data in inhibitor screening [1]. Conversely, THF is the end-product of the DHFR reaction; it cannot be used to measure forward DHFR activity and is notoriously unstable in aqueous solutions, undergoing rapid autoxidation unless maintained under strict anaerobic conditions or high concentrations of antioxidants [2]. Procurement of DHF is therefore mandatory when researchers require the specific, active precursor to quantify DHFR activity via standard NADPH-depletion assays [3].

Superior Catalytic Efficiency in DHFR Activity Assays

In standardized HPLC-based activity assays using purified human DHFR, dihydrofolic acid demonstrates vastly superior catalytic efficiency compared to fully oxidized folic acid. DHF achieves a Vmax of 999.7 ± 74.2 nmol/min/µg protein and a Km of 4.5 ± 0.8 µmol/L. In stark contrast, folic acid serves as a highly inefficient substrate, yielding a Vmax of only 2.5 ± 0.2 nmol/min/µg and a Km of 28.8 ± 5.3 µmol/L[1].

Evidence DimensionEnzyme Kinetics (Km and Vmax)
Target Compound DataDHF: Vmax = 999.7 nmol/min/µg, Km = 4.5 µmol/L
Comparator Or BaselineFolic acid: Vmax = 2.5 nmol/min/µg, Km = 28.8 µmol/L
Quantified DifferenceDHF provides a ~400-fold higher maximum reaction velocity and a 6.4-fold stronger binding affinity (lower Km) than folic acid.
ConditionsPurified human DHFR, pH 7.4-7.5, 20 min incubation with 200 µmol/L NADPH

Buyers must procure DHF rather than folic acid to achieve sufficient enzymatic turnover for reliable, sensitive high-throughput screening of DHFR inhibitors.

Aqueous Stability for Benchtop Assay Reproducibility

The oxidation state of folates dictates their handling requirements in laboratory workflows. Tetrahydrofolic acid (THF) is highly susceptible to rapid autoxidation and is the least stable folate in aqueous media, complicating routine assay preparation. Dihydrofolic acid (DHF), while still requiring careful handling, exhibits superior stability in standard 0.1 M potassium phosphate buffers (pH 7.4), retaining >90% of its parent form during standard initial assay incubation windows without the immediate degradation artifacts that plague THF [1].

Evidence DimensionAqueous Oxidation Stability
Target Compound DataDHF retains >90% structural integrity during initial assay incubation at pH 7.4.
Comparator Or BaselineTHF undergoes rapid autoxidation, ranking as the least stable aqueous folate.
Quantified DifferenceDHF provides an extended workable benchtop half-life compared to the highly labile THF.
Conditions0.1 M potassium phosphate buffer, pH 7.4, room temperature

DHF eliminates the severe handling constraints and rapid degradation artifacts associated with THF, ensuring reproducible reagent preparation for in vitro diagnostics.

Direct Compatibility with Continuous Spectrophotometric Assays

DHF enables the direct, label-free quantification of DHFR activity through continuous spectrophotometric monitoring. Because the reduction of DHF to THF by DHFR is strictly coupled to the oxidation of NADPH to NADP+ in a 1:1 stoichiometry, researchers can continuously record the decrease in optical density at 340 nm. In standard assays, this provides real-time, linear kinetic data for calculating inhibitor Ki values. Fully oxidized folic acid cannot drive this rapid NADPH depletion, rendering it useless for this standard analytical format [1].

Evidence DimensionAssay Signal Generation (OD at 340 nm)
Target Compound DataDHF drives rapid, stoichiometric NADPH oxidation measurable at 340 nm.
Comparator Or BaselineFolic acid fails to drive measurable, rapid NADPH oxidation under identical continuous assay conditions.
Quantified DifferenceDHF enables real-time kinetic tracking; folic acid produces negligible signal change.
Conditions41 mM sodium phosphate buffer, pH 7.4, 37 °C, continuous OD 340 nm recording

DHF is the mandatory substrate for laboratories utilizing standard, cost-effective 340 nm spectrophotometric assays to evaluate antifolate drug candidates.

High-Throughput Antifolate Drug Screening

DHF is the required substrate for determining IC50 and Ki values of novel DHFR inhibitors (e.g., methotrexate, trimethoprim analogs) in oncology and infectious disease research. Its high Vmax ensures robust assay windows that cannot be achieved with folic acid [1].

Continuous Spectrophotometric Enzyme Kinetics

Due to its 1:1 stoichiometric coupling with NADPH oxidation, DHF is utilized in real-time kinetic assays measured at 340 nm. This allows for rapid, label-free evaluation of recombinant DHFR and bifunctional DHFR-TS enzymes without the need for complex downstream detection steps [3].

Analytical Standard for Folate Metabolic Profiling

In LC-MS/MS studies of intracellular folate pools, DHF serves as a critical analytical standard. Its moderate aqueous stability compared to the highly labile tetrahydrofolic acid allows for more reliable calibration curves and recovery rates during sample extraction and chromatography [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

443.15533142 g/mol

Monoisotopic Mass

443.15533142 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KXP0KNM559

Wikipedia

Dihydrofolic_acid

Dates

Last modified: 08-15-2023
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